3-Bromo-5-chloropyridine 1-oxide

Vue d'ensemble

Description

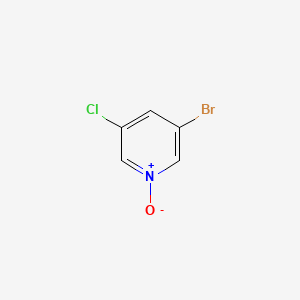

3-Bromo-5-chloropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C5H3BrClNO It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and it contains bromine and chlorine substituents at the 3 and 5 positions, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloropyridine 1-oxide typically involves the oxidation of 3-Bromo-5-chloropyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents and catalysts. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-5-chloropyridine 1-oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed:

Oxidation: Higher oxidized pyridine derivatives.

Reduction: 3-Bromo-5-chloropyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Bromo-5-chloropyridine 1-oxide is utilized as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of novel drugs. For instance, it has been used in the synthesis of pyridine derivatives that exhibit biological activity against various diseases, including cancer and bacterial infections.

Case Study: Synthesis of Antimicrobial Agents

Recent studies have demonstrated that derivatives of this compound show promising antimicrobial properties. A study published in the Journal of Organic Chemistry highlighted the synthesis of new compounds derived from this pyridine oxide, which exhibited significant antibacterial activity against resistant strains of bacteria .

Agricultural Chemistry

In agricultural chemistry, this compound serves as an important intermediate in the production of agrochemicals, particularly insecticides and herbicides. Its derivatives are often designed to enhance crop protection while minimizing environmental impact.

Case Study: Insecticide Development

A patent describes a method for producing high-purity anthranilamide-based pesticides using intermediates derived from this compound. The synthesis involves multiple steps where this compound acts as a key precursor, leading to compounds with effective pest control properties .

Organic Synthesis

The compound is also widely used as a reagent in organic synthesis due to its ability to undergo nucleophilic aromatic substitution reactions. This property allows chemists to introduce various functional groups into aromatic systems, facilitating the development of complex molecules.

Example Applications:

- Synthesis of Functionalized Pyridines: Researchers have employed this compound in reactions to create functionalized pyridine derivatives which are useful in various chemical applications .

- Building Block for Complex Molecules: The compound is often used as a starting material for synthesizing more complex organic molecules, especially in the pharmaceutical industry where specific structural modifications are required .

Biochemical Research

This compound has been explored for its biochemical properties, particularly its role as a biochemical reagent in life sciences research. It can be utilized in studies involving signaling pathways and enzyme interactions.

Research Findings:

Studies indicate that this compound can influence biological systems due to its reactivity and ability to form stable complexes with biological targets . Its application in biochemical assays has provided insights into enzyme mechanisms and cellular processes.

Data Summary Table

Mécanisme D'action

The mechanism of action of 3-Bromo-5-chloropyridine 1-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The bromine and chlorine substituents can also affect the compound’s binding affinity and specificity for certain targets.

Comparaison Avec Des Composés Similaires

3-Bromo-5-chloropyridine: The parent compound without the N-oxide group.

3-Chloropyridine 1-oxide: A similar compound with only a chlorine substituent and an N-oxide group.

5-Bromo-2-chloropyridine: A positional isomer with bromine and chlorine substituents at different positions.

Uniqueness: 3-Bromo-5-chloropyridine 1-oxide is unique due to the presence of both bromine and chlorine substituents along with the N-oxide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Activité Biologique

3-Bromo-5-chloropyridine 1-oxide is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃BrClN |

| Molecular Weight | 192.44 g/mol |

| Density | 1.7 ± 0.1 g/cm³ |

| Melting Point | 80-82 °C |

| Boiling Point | 194.7 ± 20.0 °C |

| Flash Point | 71.5 ± 21.8 °C |

These properties contribute to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its N-oxide group, which can participate in redox reactions. This interaction allows the compound to bind to specific molecular targets, influencing various biological processes:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Binding : It can interact with receptors, modifying their activity and leading to various physiological effects.

Biological Applications

This compound has been explored for several biological applications:

1. Antimicrobial Activity

- Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- In vitro studies have shown effective inhibition against various bacterial strains.

2. Anticancer Properties

- Studies have demonstrated that this compound can induce apoptosis in cancer cells.

- It has shown promising results in reducing tumor growth in animal models, suggesting potential as an anticancer agent.

3. Agrochemical Potential

- The compound is being investigated for its efficacy as a pesticide or herbicide due to its ability to disrupt metabolic processes in target organisms.

Antimicrobial Activity Study

A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against several pathogens. The findings showed that:

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 µg/mL to 50 µg/mL for different bacterial strains.

- Mechanism : The compound was found to disrupt bacterial cell membrane integrity, leading to cell lysis.

Anticancer Efficacy

In another study focused on cancer treatment, researchers assessed the cytotoxic effects of the compound on human cancer cell lines:

- IC50 Values : The IC50 values were reported between 5 µM and 20 µM, indicating potent activity against specific cancer types.

- Apoptotic Pathways : Mechanistic studies revealed that the compound triggers apoptosis via the mitochondrial pathway, increasing levels of pro-apoptotic factors.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 3-Bromo-5-chloropyridine | Moderate | Low |

| 3-Chloropyridine 1-oxide | Low | Moderate |

| 5-Bromo-2-chloropyridine | Low | High |

This comparison highlights the enhanced biological activities associated with the N-oxide group and the specific halogen substitutions present in this compound.

Propriétés

IUPAC Name |

3-bromo-5-chloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-4-1-5(7)3-8(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXHYRWSZICBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C=C1Br)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682428 | |

| Record name | 3-Bromo-5-chloro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221793-62-9 | |

| Record name | 3-Bromo-5-chloro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.